Cas no 2228970-30-5 (methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate
- 2228970-30-5
- EN300-1786894
-
- インチ: 1S/C9H11N5O2/c1-14-7(6-4-11-9(10)12-6)3-5(13-14)8(15)16-2/h3-4H,1-2H3,(H3,10,11,12)
- InChIKey: WHPCZHDISKUVPP-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C2=CN=C(N)N2)N(C)N=1)=O
計算された属性
- 精确分子量: 221.09127461g/mol
- 同位素质量: 221.09127461g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.8Ų
- XLogP3: -0.1
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786894-10.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1786894-0.5g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1786894-5.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1786894-10g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1786894-0.1g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1786894-1.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1786894-2.5g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1786894-0.25g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1786894-5g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 5g |
$5345.0 | 2023-09-19 | ||
Enamine | EN300-1786894-1g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 1g |
$1844.0 | 2023-09-19 |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Introduction to Methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228970-30-5)
Methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate, with the CAS number 2228970-30-5, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, featuring a complex heterocyclic structure, exhibits potential applications in various areas of medicinal chemistry and drug development. The presence of both imidazole and pyrazole rings in its molecular framework suggests a unique set of chemical properties that make it a subject of intense study.
The compound's structure is characterized by a carboxylate group at the 3-position of the pyrazole ring, which is further substituted with an amino group at the 2-position of the imidazole ring. This specific arrangement of functional groups imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel bioactive molecules. The methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate moiety has been explored in several research studies for its potential pharmacological effects.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and therapeutic potential. The imidazole and pyrazole scaffolds are particularly well-studied, with numerous derivatives showing promise in the treatment of various diseases. The carboxylate group in this compound not only enhances its solubility but also allows for further derivatization, enabling the synthesis of more complex analogs with tailored properties.
One of the most compelling aspects of Methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate is its potential as a lead compound for drug discovery. Researchers have utilized this molecule as a starting point to develop new therapeutic agents targeting different biological pathways. For instance, studies have shown that derivatives of this compound can interact with specific enzymes and receptors, modulating cellular processes that are relevant to conditions such as inflammation, cancer, and neurodegenerative disorders.
The pharmacological activity of this compound has been investigated through both in vitro and in vivo experiments. In cell-based assays, Methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate has demonstrated interactions with proteins involved in signal transduction and apoptosis. These findings suggest that it may have therapeutic effects on diseases where these pathways are dysregulated. Additionally, preclinical studies have provided insights into its safety profile and pharmacokinetic properties, paving the way for further development.
The synthesis of Methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. The use of these methodologies highlights the compound's synthetic accessibility and underscores its suitability for further structural modifications.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate. Molecular modeling studies have helped researchers predict its binding modes to biological targets and estimate its affinity for these interactions. These predictions are essential for designing more effective derivatives with improved pharmacological properties.
The versatility of this compound as a chemical scaffold has led to its incorporation into various drug discovery programs. By modifying different parts of its structure, scientists can fine-tune its biological activity to target specific diseases more effectively. For example, replacing the carboxylate group with other functional moieties can alter its solubility and metabolic stability, while changing the substituents on the imidazole ring can affect its binding affinity to biological targets.
The future prospects for Methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate are promising, given its unique structural features and demonstrated biological activity. Continued research is expected to yield new insights into its mechanisms of action and identify novel therapeutic applications. As our understanding of complex biological systems grows, compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals.
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